molecular formula C6H14O7P B3041667 Praseodymium(III) acetate hydrate CAS No. 334869-74-8

Praseodymium(III) acetate hydrate

Cat. No. B3041667
CAS RN: 334869-74-8
M. Wt: 339.08 g/mol
InChI Key: QPBWWHHFCKKZJQ-UHFFFAOYSA-N
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Description

Praseodymium(III) acetate hydrate is an inorganic salt composed of a Praseodymium atom trication and three acetate groups as anions . This compound commonly forms the dihydrate, Pr(O2C2H3)3·xH2O . It is used to make color glasses and enamels; when mixed with certain other materials, Praseodymium produces an intense clean yellow color in glass . The other main application is used to manufacturing pigment and ink color .


Synthesis Analysis

This compound can be formed by the reaction of acetic acid and praseodymium(III) oxide . Praseodymium(III) carbonate and praseodymium(III) hydroxide can also be used .


Molecular Structure Analysis

The molecular formula of this compound is C6H11O7Pr . The molecular weight is 336.055 .


Chemical Reactions Analysis

When the dihydrate is heated, it decomposes to the anhydrous, which then decomposes into praseodymium(III) oxyacetate (PrO(O2C2H3)) then to praseodymium(III) oxycarbonate, and at last to praseodymium(III) oxide .

Scientific Research Applications

Thermal Decomposition and Oxide Formation

Praseodymium(III) acetate hydrate is notable for its role in the synthesis of praseodymium oxide. The thermal decomposition of hydrated praseodymium acetate is a key process, leading to the formation of PrO1.833 at 575°C through intermediate oxy-carbonate compounds. This process is characterized using thermogravimetry, differential thermal analysis, and other techniques. The resultant oxide has varied surface areas depending on the precursor used, indicating different potential applications in catalysis and materials science (Hussein, 1994).

Structural Analysis and Complex Formation

The X-ray crystal structures of praseodymium(III) acetate monohydrate have been solved, providing insights into its structural properties. This analysis helps understand the formation of complexes and interactions with other compounds, essential for developing new materials and chemical processes (Ganapathy et al., 1986).

Biological Studies

A study on binuclear hydrated praseodymium(III) ethylenediaminetetraacetate revealed interesting biological properties. This complex shows promising antioxidant, antiviral, and cytotoxicity activities, highlighting potential applications in medical and pharmaceutical research (Pradeep et al., 2017).

Catalytic Activity

The decomposition of praseodymium acetate in different gas atmospheres leads to the formation of praseodymium oxide with unique surface textures and catalytic properties. This research is crucial for developing new catalysts for chemical reactions, particularly in industrial applications (Balboul, 2010).

Sensor Development

This compound is used in developing fluorescence enhancement sensors. These sensors are highly selective toward praseodymium ions and can be used for trace detection in various solutions, indicating applications in environmental monitoring and analytical chemistry (Ganjali et al., 2013).

Safety and Hazards

Praseodymium(III) acetate hydrate is considered hazardous. It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . In case of contact, rinse immediately with plenty of water and seek medical attention .

properties

IUPAC Name

acetic acid;praseodymium;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.H2O.Pr/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBWWHHFCKKZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.O.[Pr]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O7Pr
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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